molecular formula C10H10O3 B8274296 2-Ethoxyphenylglyoxal

2-Ethoxyphenylglyoxal

Cat. No. B8274296
M. Wt: 178.18 g/mol
InChI Key: VVJWSNRUNSHOBE-UHFFFAOYSA-N
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Patent
US04131686

Procedure details

2 g of 2-ethoxyacetophenone are dissolved in 20 ml of dioxane, and a solution of 2 g of selenium dioxide in one ml of water is added thereto. The solution is refluxed for 10 hours. After the reaction, insoluble materials are removed by filtration, and the filtrate is concentrated. The residue thus obtained is dissolved in ethyl acetate. The ethyl acetate solution is washed with water and then with an aqueous sodium bicarbonate solution and water. Then, said solution is dried and evaporated to remove solvent. 2.1 g of 2-ethoxyphenylglyoxal are obtained as a crude oil.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([O:3][CH2:4][C:5]([C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)=[O:6])C.[Se](=O)=O.[O:16]1CCO[CH2:18][CH2:17]1>O.C(OCC)(=O)C>[CH2:17]([O:16][C:12]1[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=1[C:5]([CH:4]=[O:3])=[O:6])[CH3:18]

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
C(C)OCC(=O)C1=CC=CC=C1
Name
Quantity
20 mL
Type
reactant
Smiles
O1CCOCC1
Step Two
Name
Quantity
2 g
Type
reactant
Smiles
[Se](=O)=O
Name
Quantity
1 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution is refluxed for 10 hours
Duration
10 h
CUSTOM
Type
CUSTOM
Details
After the reaction, insoluble materials
CUSTOM
Type
CUSTOM
Details
are removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated
CUSTOM
Type
CUSTOM
Details
The residue thus obtained
WASH
Type
WASH
Details
The ethyl acetate solution is washed with water
CUSTOM
Type
CUSTOM
Details
is dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to remove solvent

Outcomes

Product
Name
Type
product
Smiles
C(C)OC1=C(C=CC=C1)C(=O)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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